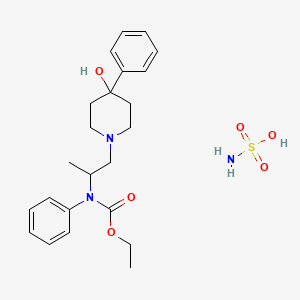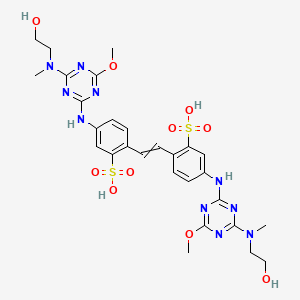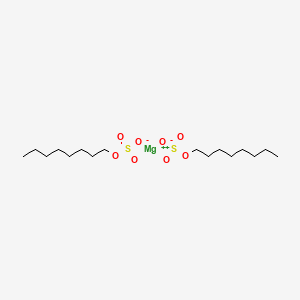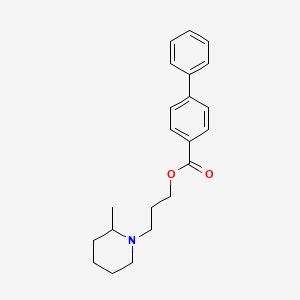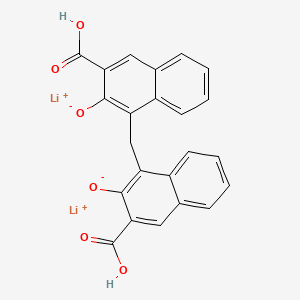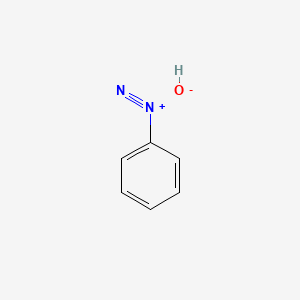![molecular formula C23H47N3O3 B13763363 Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- CAS No. 67970-23-4](/img/structure/B13763363.png)
Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- is a complex organic compound with the molecular formula C22H46N2O2. It is known for its unique structure, which includes a long hydrocarbon chain and functional groups that contribute to its diverse chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- typically involves the reaction of octadecanoic acid with N-(2-hydroxyethyl)ethylenediamine. The reaction is carried out in the presence of a solvent such as xylene, and the mixture is refluxed at 140°C for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Wissenschaftliche Forschungsanwendungen
Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential role in biological systems, including cell signaling and membrane structure.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. The hydrocarbon chain allows it to integrate into lipid membranes, influencing membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-[(2-Hydroxyethyl)amino]ethyl]octadecanamide
- N-Stearoyl-N’-(2-hydroxyethyl)ethylenediamine
- N-(2-Hydroxyethyl)-N’-stearoylethylenediamine
Uniqueness
Octadecanamide, N-[2-[(aminocarbonyl)(2-hydroxyethyl)amino]ethyl]- is unique due to its specific functional groups and long hydrocarbon chain, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring amphiphilic molecules .
Eigenschaften
| 67970-23-4 | |
Molekularformel |
C23H47N3O3 |
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
N-[2-[carbamoyl(2-hydroxyethyl)amino]ethyl]octadecanamide |
InChI |
InChI=1S/C23H47N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)25-18-19-26(20-21-27)23(24)29/h27H,2-21H2,1H3,(H2,24,29)(H,25,28) |
InChI-Schlüssel |
DHUMLDQZOQCRKP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCO)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


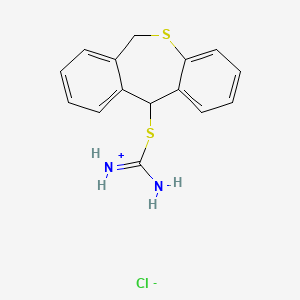
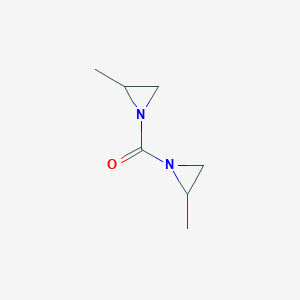

![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
